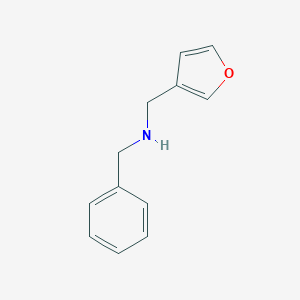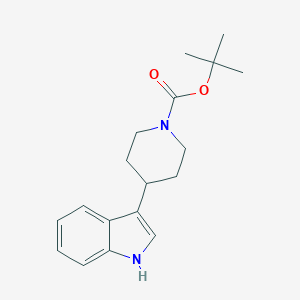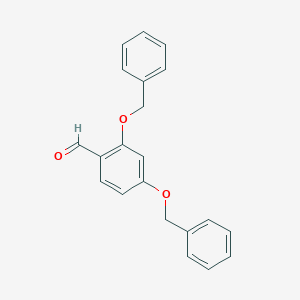
2,4-Bis(benzyloxy)benzaldehyde
Overview
Description
Synthesis Analysis
The starting material 2,4-dibenzyloxy benzaldehyde has been prepared on the basis of Williamson synthesis of ether, from the reaction of 2,4-dihydroxy benzaldehyde .Molecular Structure Analysis
The molecular structure of 2,4-Bis(benzyloxy)benzaldehyde consists of 24 heavy atoms . The InChI code for this compound isInChI=1S/C21H18O3/c22-14-19-11-12-20 (23-15-17-7-3-1-4-8-17)13-21 (19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Bis(benzyloxy)benzaldehyde include a molecular weight of 318.4 g/mol, a computed XLogP3-AA value of 4.3, and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 7 rotatable bond count .Scientific Research Applications
Proteomics Research
2,4-Bis(benzyloxy)benzaldehyde is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and locations.
Synthesis of Pyrazoline Derivatives
This compound has been used as a starting material in the synthesis of new pyrazoline derivatives . Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are prepared from chalcones by the Michael addition reaction . These derivatives have been reported to possess a wide spectrum of biological activity, including anti-malarial, anti-fungal, anti-inflammatory, analgesic, antileishmanial, antioxidant, and other antimicrobial activities .
Synthesis of Chalcones
2,4-Bis(benzyloxy)benzaldehyde has been used in the synthesis of chalcones . Chalcones are α,β-unsaturated aromatic ketones, which constitute a class of naturally occurring and synthetic compounds belonging to the flavonoid family . They are considered as a very useful precursor for the preparation of different important heterocyclic compounds .
Synthesis of 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone
2-Benzyloxybenzaldehyde may be used in the synthesis of 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone . This compound could have potential applications in various fields of research.
5. Synthesis of N2 - (2-benzyloxy)benzylidenyl isonicotinic acid hydrazide Another potential application of 2-Benzyloxybenzaldehyde is in the synthesis of N2 - (2-benzyloxy)benzylidenyl isonicotinic acid hydrazide . This compound could be used in various chemical and biological research.
6. Synthesis of (5-fluoro- (2 R,3 S)-2,3- bis (4-hydroxyphenyl)pentanenitrile)** 4- (Benzyloxy)benzaldehyde, a related compound, was used in the synthesis of (5-fluoro- (2 R*,3 S*)-2,3- bis (4-hydroxyphenyl)pentanenitrile), an estrogen receptor β-selective ligand . This suggests that 2,4-Bis(benzyloxy)benzaldehyde could potentially be used in similar syntheses.
Mechanism of Action
Target of Action
It’s known that benzyloxy compounds often interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the aldehyde group present in the 2,4-Bis(benzyloxy)benzaldehyde molecule .
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, can potentially affect various biochemical pathways, including those involving aldehydes and ketones .
Pharmacokinetics
Its molecular weight of 31837 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The formation of oximes and hydrazones could potentially lead to changes in cellular functions, given that these compounds often exhibit biological activity .
properties
IUPAC Name |
2,4-bis(phenylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYTMVFUMDOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365212 | |
| Record name | 2,4-bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(benzyloxy)benzaldehyde | |
CAS RN |
13246-46-3 | |
| Record name | 2,4-bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)
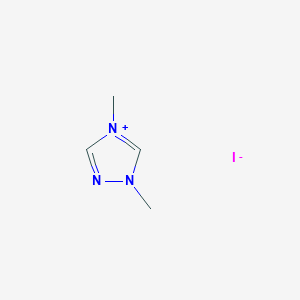
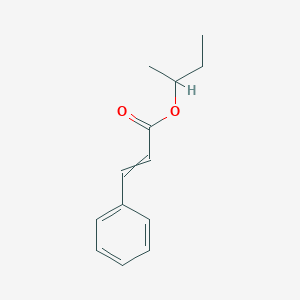
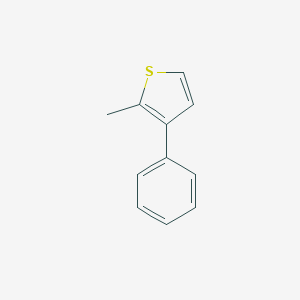
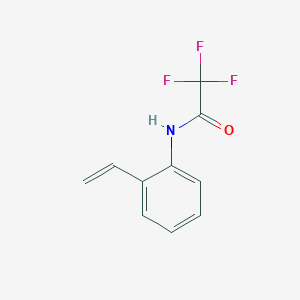



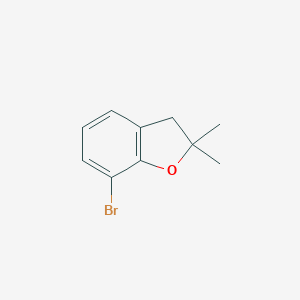
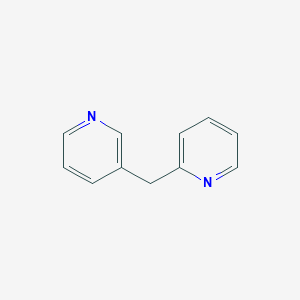
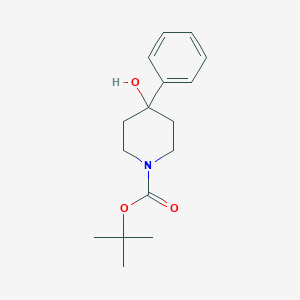
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
